molecular formula C23H31N5O2 B2605835 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide CAS No. 922937-92-6

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide

Cat. No. B2605835
CAS RN: 922937-92-6
M. Wt: 409.534
InChI Key: YOGAPBACGXTLQO-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Researchers have developed novel synthetic pathways to create a variety of compounds with potential therapeutic applications. For example, a series of new N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides were prepared, showing significant analgesic activity in animal models. These compounds were found to be non-toxic and exhibited analgesic efficacy superior to acetylsalicylic acid in specific tests, highlighting the importance of synthesis techniques in drug discovery (Malinka et al., 2005).

Antimicrobial Properties

Another study focused on the synthesis of thiazolidinone derivatives, revealing their potent antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of such compounds in addressing antibiotic resistance and expanding the arsenal of antimicrobial agents (Patel et al., 2012).

Pharmacological Activity Modulation

The modification of N1 and N4-substituents in 2-methylpiperazine derivatives was investigated to understand its impact on pharmacological activity. This study illustrates the intricate relationship between molecular structure and biological function, providing insights into the design of more effective therapeutic agents (Cignarella et al., 1979).

Calcium Channel Activity

Research into substituted 1,4-benzoxazines revealed moderate activity on intracellular calcium, a crucial signaling molecule in various physiological processes. The study highlighted the role of specific moieties in enhancing the potency of these compounds, contributing to the understanding of calcium channel modulators (Bourlot et al., 1998).

Anorectic Potential

The synthesis and evaluation of 1,2-diphenylethylamines demonstrated potent anorectic effects without inducing stimulant side effects. This research offers a foundation for developing non-stimulant weight management therapies (Ghosh et al., 1978).

Insecticidal Applications

Flubendiamide, a compound with a novel chemical structure, exhibits exceptional insecticidal activity, especially against lepidopterous pests. Its unique mode of action and safety profile make it a promising candidate for integrated pest management programs (Tohnishi et al., 2005).

Serotonin Ligand Affinity

Arylpiperazine derivatives were explored for their high affinity for 5-HT1A serotonin ligands, contributing to the development of treatments for neurological disorders. The study identifies compounds with significant potential for therapeutic applications in mental health (Glennon et al., 1988).

Fluorescence Probes for Metal Ions

The development of fluorescent probes based on polythiophene derivatives for the detection of metal ions like Hg2+ and Cu2+ showcases the application of chemical compounds in analytical chemistry and environmental monitoring (Guo et al., 2014).

Topoisomerase I-Targeting Anticancer Agents

The investigation of 11H-isoquino[4,3-c]cinnolin-12-ones as topoisomerase I-targeting agents with potent cytotoxic activity highlights the potential of these compounds in cancer therapy. The study provides valuable insights into the design of novel anticancer drugs (Ruchelman et al., 2004).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-26(2)20-11-9-18(10-12-20)21(28-15-13-27(3)14-16-28)17-24-22(29)23(30)25-19-7-5-4-6-8-19/h4-12,21H,13-17H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGAPBACGXTLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide

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